molecular formula C23H27ClN4O3 B5223872 N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide

Numéro de catalogue B5223872
Poids moléculaire: 442.9 g/mol
Clé InChI: XETVTKKOZNYAEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a protein kinase that plays a critical role in several important cellular processes.

Mécanisme D'action

CEP-1347 inhibits the activity of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide, a protein kinase that plays a critical role in several important cellular processes, including cell proliferation, differentiation, and apoptosis. N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide is activated in response to various cellular stresses, including oxidative stress, inflammation, and DNA damage. Inhibition of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide activity by CEP-1347 has been shown to reduce neuronal cell death in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the activation of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide in response to various cellular stresses. CEP-1347 has also been shown to reduce the production of pro-inflammatory cytokines in animal models of rheumatoid arthritis and asthma. In addition, CEP-1347 has been shown to reduce neuronal cell death in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

CEP-1347 has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, CEP-1347 has several limitations for lab experiments. The compound has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, CEP-1347 has been shown to have off-target effects on other protein kinases, which can complicate its use in experiments.

Orientations Futures

There are several future directions for research on CEP-1347. One potential area of research is the development of more potent and selective N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide inhibitors. Another potential area of research is the investigation of the potential therapeutic applications of CEP-1347 in other disease models, such as Alzheimer's disease and multiple sclerosis. Finally, further research is needed to better understand the biochemical and physiological effects of CEP-1347 and its potential off-target effects on other protein kinases.

Méthodes De Synthèse

CEP-1347 can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 2-chlorobenzoyl chloride with piperazine to form 2-chlorobenzoylpiperazine. The second step involves the reaction of 2-chlorobenzoylpiperazine with 4-ethylbenzylamine to form N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-4-ethylbenzenamine. The final step involves the reaction of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-4-ethylbenzenamine with ethanediamide to form CEP-1347.

Applications De Recherche Scientifique

CEP-1347 has been extensively studied for its potential therapeutic applications in several disease models. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and stroke. CEP-1347 has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma.

Propriétés

IUPAC Name

N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O3/c1-2-17-7-9-18(10-8-17)26-22(30)21(29)25-11-12-27-13-15-28(16-14-27)23(31)19-5-3-4-6-20(19)24/h3-10H,2,11-16H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETVTKKOZNYAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.